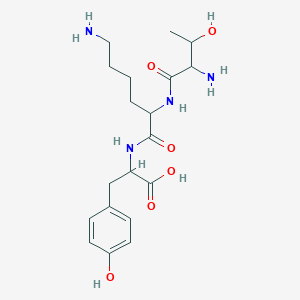

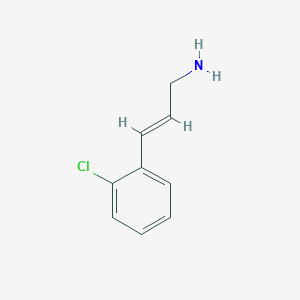

![molecular formula C12H9NO3 B12108936 4H-furo[3,2-b]indole-2-carboxylic acid methyl ester](/img/structure/B12108936.png)

4H-furo[3,2-b]indole-2-carboxylic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ester méthylique de l'acide 4H-furo[3,2-b]indole-2-carboxylique : est un composé hétérocyclique qui appartient à la famille des indoles. Les indoles sont importants en raison de leur présence dans divers produits naturels et produits pharmaceutiques. Ce composé se caractérise par un système cyclique fusionné qui comprend à la fois des fragments furane et indole, ce qui en fait une structure unique avec des activités biologiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'ester méthylique de l'acide 4H-furo[3,2-b]indole-2-carboxylique implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la synthèse d'indole de Fischer, où un dérivé de phénylhydrazine réagit avec un composé carbonylé en conditions acides pour former le noyau indole . Le cycle furane peut être introduit par des réactions de cyclisation ultérieures.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer une synthèse en plusieurs étapes à partir de matières premières facilement disponibles. Le procédé comprend souvent des étapes telles que la cyclisation, l'estérification et la purification pour obtenir le produit souhaité avec un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation : Le composé peut subir des réactions d'oxydation, souvent en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome, pour former des acides carboxyliques ou des cétones correspondants.

Réduction : Des réactions de réduction peuvent être réalisées en utilisant des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour obtenir des dérivés d'alcool.

Substitution : Les réactions de substitution électrophile sont courantes en raison de la nature riche en électrons du cycle indole.

Réactifs et conditions communs:

Oxydation : Permanganate de potassium, trioxyde de chrome.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution : Halogènes (chlore, brome), acide nitrique, acide sulfurique.

Principaux produits:

Oxydation : Acides carboxyliques, cétones.

Réduction : Alcools.

Substitution : Dérivés halogénés, nitrés et sulfonés.

4. Applications de la recherche scientifique

Chimie : Le composé est utilisé comme élément constitutif dans la synthèse organique, en particulier dans la construction de systèmes hétérocycliques complexes. Sa structure unique permet d'explorer de nouvelles méthodologies de synthèse et mécanismes réactionnels .

Biologie et médecine : En recherche biologique, l'ester méthylique de l'acide 4H-furo[3,2-b]indole-2-carboxylique est étudié pour ses activités pharmacologiques potentielles. Il s'est montré prometteur dans le développement d'agents antiviraux, anticancéreux et antimicrobiens .

Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et catalyseurs. Ses propriétés uniques le rendent adapté aux applications en science des matériaux et en chimie industrielle .

5. Mécanisme d'action

Le mécanisme d'action de l'ester méthylique de l'acide 4H-furo[3,2-b]indole-2-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le fragment indole peut se lier à divers récepteurs et enzymes, modulant leur activité. Le cycle furane peut améliorer l'affinité de liaison et la spécificité du composé. Les voies impliquées comprennent l'inhibition de la réplication virale, l'induction de l'apoptose dans les cellules cancéreuses et la perturbation des parois cellulaires microbiennes .

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .

Biology and Medicine: In biological research, 4H-furo[3,2-b]indole-2-carboxylic acid methyl ester is studied for its potential pharmacological activities. It has shown promise in the development of antiviral, anticancer, and antimicrobial agents .

Industry: The compound is utilized in the development of new materials and catalysts. Its unique properties make it suitable for applications in material science and industrial chemistry .

Mécanisme D'action

The mechanism of action of 4H-furo[3,2-b]indole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The furan ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls .

Comparaison Avec Des Composés Similaires

Composés similaires:

- Ester méthylique de l'acide indole-2-carboxylique

- Dérivés de furo[2,3-b]indole

- Dérivés de benzofuro[3,2-b]indole

Unicité : L'ester méthylique de l'acide 4H-furo[3,2-b]indole-2-carboxylique se distingue par son système cyclique fusionné, qui combine les propriétés du furane et de l'indole. Cette structure unique confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux dans la recherche et les applications industrielles .

Propriétés

Formule moléculaire |

C12H9NO3 |

|---|---|

Poids moléculaire |

215.20 g/mol |

Nom IUPAC |

methyl 4H-furo[3,2-b]indole-2-carboxylate |

InChI |

InChI=1S/C12H9NO3/c1-15-12(14)10-6-9-11(16-10)7-4-2-3-5-8(7)13-9/h2-6,13H,1H3 |

Clé InChI |

JUACTQRSNRGGON-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC2=C(O1)C3=CC=CC=C3N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

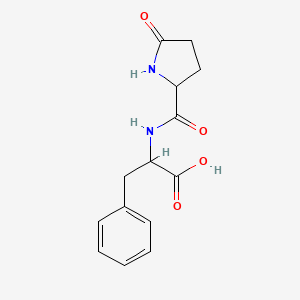

![2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)

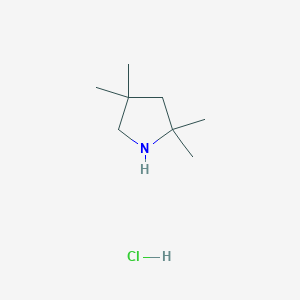

![2-[(4-methoxyphenyl)amino]-1-phenylEthanone](/img/structure/B12108885.png)

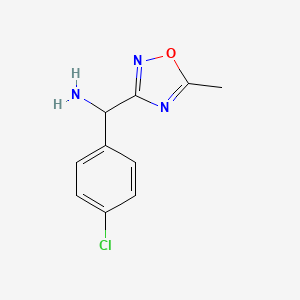

![Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]-](/img/structure/B12108897.png)

![[3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine](/img/structure/B12108901.png)

![2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108918.png)

![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)

![benzyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12108929.png)